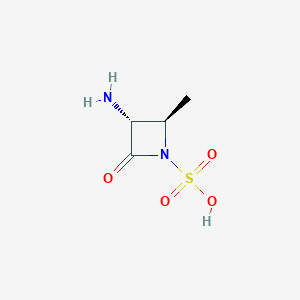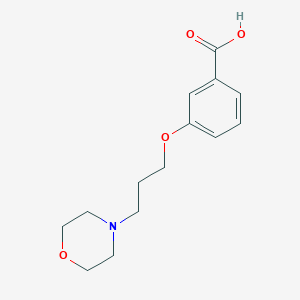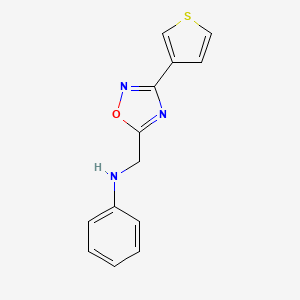![molecular formula C15H16N2O B14907006 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities
Méthodes De Préparation
The synthesis of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities. Industrial production methods often rely on similar synthetic routes but are optimized for larger scale production and cost efficiency.
Analyse Des Réactions Chimiques
4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids . In industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile include other members of the tropane alkaloid family, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-[(3-oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H16N2O/c16-9-11-1-3-12(4-2-11)10-17-13-5-6-14(17)8-15(18)7-13/h1-4,13-14H,5-8,10H2 |
Clé InChI |
OPKNUSZVAOEUAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


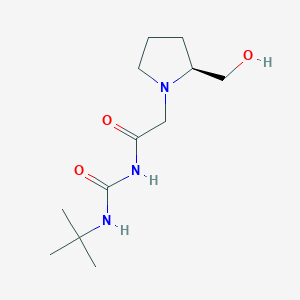
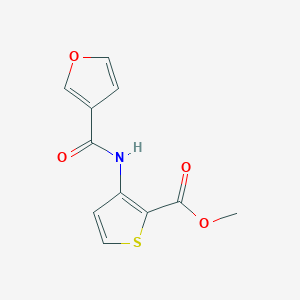
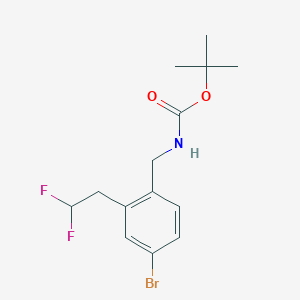
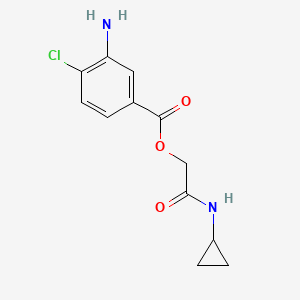
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

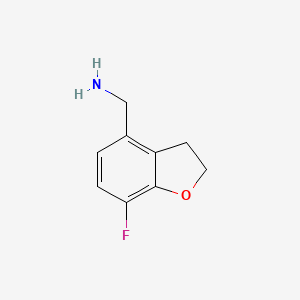
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)

